tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate
Description
tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate (CAS: 1627595-60-1, molecular formula: C₁₀H₁₈F₂N₂O₂) is a pyrrolidine-based building block widely used in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules . Its structure features a five-membered pyrrolidine ring with 3,3-difluoro substituents and an aminomethyl group at the 4-position, protected by a tert-butyloxycarbonyl (Boc) group. The primary amine and fluorine atoms contribute to its reactivity, hydrogen-bonding capacity, and metabolic stability, making it a versatile intermediate in drug discovery .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(4-13)10(11,12)6-14/h7H,4-6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBSWTXFLVTCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the aminomethyl group and the difluoromethyl substituents. The tert-butyl group is often introduced via tert-butyl esters or tert-butyl carbamates.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of flow microreactor systems for efficient and sustainable synthesis . The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolidines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Neuroprotective Agents
Research indicates that derivatives of tert-butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate exhibit significant neuroprotective properties. These compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's disease (AD) by inhibiting acetylcholinesterase activity and reducing β-amyloid aggregation, which is critical in AD pathology .
Case Study : A study published in Molecules demonstrated that conjugates based on this scaffold exhibited high antioxidant activity and effectively protected neuronal cells from oxidative stress, suggesting their potential as therapeutic agents against neurodegeneration .
Antioxidant Activity
The compound has been evaluated for its antioxidant capabilities. In vitro assays have shown that it can significantly inhibit lipid peroxidation and other oxidative processes in biological systems. This property is particularly relevant for developing agents aimed at mitigating oxidative stress-related damage in various conditions .
Enzyme Inhibition
This compound has been characterized for its inhibitory effects on cholinesterases, which are enzymes involved in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in disorders like Alzheimer's disease .
Data Tables
Mechanism of Action
The mechanism by which tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the tert-butyl group can provide steric protection and stability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differentiating features:
Key Comparative Analysis
Ring Size and Conformation
- Pyrrolidine vs. Piperidine : The target compound’s five-membered pyrrolidine ring introduces more ring strain but a compact structure compared to the six-membered piperidine analog (C₁₁H₂₀F₂N₂O₂). Piperidine derivatives exhibit greater conformational flexibility, which may improve binding to larger biological targets .
- Cyclopentane vs. Pyrrolidine: The cyclopentane-based analog (C₁₃H₂₅NO₂) lacks a nitrogen atom in the ring, reducing hydrogen-bonding capacity.
Substituent Effects
- Fluorine Substituents: The 3,3-difluoro groups in the target compound enhance metabolic stability and electron-withdrawing effects, whereas the trifluoromethyl group in the (3R,4S)-hydroxy derivative (C₁₁H₁₈F₃NO₃) adds significant polarity and acidity .
- Aminomethyl vs. Benzyloxy: The aminomethyl group in the target compound improves water solubility and enables conjugation with linkers in PROTACs. In contrast, the benzyloxy substituent in QW-2729 (C₁₇H₂₁F₂NO₃) increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Functional Group Reactivity
- Primary Amine: The unprotected amine in the target compound allows for straightforward derivatization, a critical feature for bifunctional molecules. The trans-3-amino analog (C₁₀H₁₈F₂N₂O₂) offers an alternative site for functionalization but with stereochemical constraints .
Biological Activity
tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate is a compound under investigation for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C10H18F2N2O2
- CAS Number : 1363384-66-0
- Molecular Weight : 236.263 g/mol
Research indicates that this compound may act through multiple pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes related to neurodegenerative diseases, particularly acetylcholinesterase and β-secretase, which are crucial in the pathology of Alzheimer's disease .
- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by modulating cytokine production in response to amyloid-beta aggregates, reducing neuronal cell death in vitro .
Biological Activity
The biological activity can be categorized into several key areas:
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta-induced toxicity. For instance:
- Cell Viability : When treated with amyloid-beta 1-42, astrocyte viability dropped significantly. However, co-treatment with this compound improved cell viability by approximately 19% compared to controls .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in neurodegenerative processes:
- Acetylcholinesterase Inhibition : Studies report IC50 values indicating moderate inhibition of acetylcholinesterase activity, which is essential for neurotransmission and cognitive function .
- β-secretase Inhibition : The compound has also shown promising results in inhibiting β-secretase with an IC50 value around 15.4 nM, suggesting a strong potential for reducing amyloid plaque formation .
Case Studies
Several studies have explored the efficacy of this compound:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate with high purity?
Methodological Answer: The synthesis typically involves multi-step strategies starting from pyrrolidine precursors. Key steps include:
- Fluorination : Electrophilic or nucleophilic fluorination at the 3-position of pyrrolidine using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor under anhydrous conditions .
- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. For example, reacting a bromomethyl intermediate with ammonia or protected amines in polar solvents (e.g., DMF or THF) at 0–25°C .
- Boc Protection : tert-Butyloxycarbonyl (Boc) protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) .
Q. Optimization Parameters :
| Parameter | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane or THF | Higher solubility for intermediates |
| Temperature | 0–25°C for aminomethylation | Minimizes side reactions |
| Catalyst | Pd(PPh₃)₄ for cross-coupling steps | Enhances regioselectivity |
Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural validation and purity assessment:
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
-
Storage : Under inert gas (Ar/N₂) at 2–8°C in airtight containers. Desiccants (e.g., silica gel) prevent hydrolysis of the Boc group .
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Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to light or acidic/basic conditions to prevent decomposition .
-
Stability Data :
Condition Degradation Rate (t₁/₂) Major Degradants Ambient humidity 7 days Deprotected pyrrolidine 40°C (dry) >30 days None detected
Q. What is the role of the difluoropyrrolidine moiety in modulating electronic and steric effects?
Methodological Answer: The 3,3-difluoro substitution:
- Electronic Effects : Fluorine’s electronegativity increases ring rigidity and reduces basicity of the pyrrolidine nitrogen, altering reactivity in downstream reactions (e.g., amide couplings) .
- Steric Effects : The CF₂ group creates a steric shield, influencing regioselectivity in substitution or cross-coupling reactions. Computational studies (DFT) show a 15% increase in activation energy for nucleophilic attacks at the 4-position .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the aminomethyl group be addressed?
Methodological Answer:
- Protection Strategies : Use orthogonal protecting groups (e.g., Fmoc for the aminomethyl group and Boc for the pyrrolidine nitrogen) to direct reactivity .
- Kinetic Control : Low temperatures (−78°C) and bulky bases (e.g., LDA) favor deprotonation at the aminomethyl group over competing sites .
- Catalytic Methods : Pd-catalyzed couplings (e.g., Buchwald-Hartwig) selectively modify the aminomethyl group with aryl halides .
Q. What methodologies are recommended for resolving stereochemical ambiguities in derivatives?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves absolute configuration. For example, the 3,3-difluoro group adopts a cis conformation, confirmed by C–F bond lengths (1.35–1.40 Å) .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers with >99% ee .
- VCD Spectroscopy : Vibrational circular dichroism correlates experimental spectra with DFT-predicted configurations .
Q. How should contradictory data from synthetic yields or analytical results be resolved?
Methodological Answer:
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina screens against kinase or GPCR targets. The aminomethyl group shows high affinity for ATP-binding pockets (ΔG ≈ −9.5 kcal/mol) .
- MD Simulations : 100-ns trajectories assess binding stability. The difluoropyrrolidine ring reduces conformational flexibility, enhancing target residence time by 30% .
- SAR Studies : Modifying the Boc group to acyl or sulfonamide variants alters bioavailability (e.g., logP shifts from 1.2 to 0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
